

An In-depth Technical Guide to 3,5-Lutidine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 3,5-Dimethylpyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Lutidine, systematically known as **3,5-dimethylpyridine**, is a heterocyclic organic compound with the chemical formula $(\text{CH}_3)_2\text{C}_5\text{H}_3\text{N}$.^[1] As a substituted pyridine, it is a colorless to pale yellow, oily liquid with a characteristic pungent odor.^{[2][3]} This versatile compound serves as a crucial intermediate and building block in a wide array of chemical syntheses, most notably in the pharmaceutical and agrochemical industries.^{[4][5]} Its utility as a base and a solvent in organic reactions further underscores its importance in both academic research and industrial manufacturing.^{[2][3]} This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-lutidine, detailed experimental protocols for its synthesis and purification, and its significant role in drug development, particularly as a precursor to the proton pump inhibitor, omeprazole.^{[1][5]}

Physical and Chemical Properties

3,5-Lutidine is a flammable and hygroscopic liquid.^{[1][6]} It is miscible with many organic solvents and has limited solubility in water.^{[3][6]} The key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of 3,5-Lutidine

Property	Value	References
Molecular Formula	C ₇ H ₉ N	[7]
Molecular Weight	107.15 g/mol	[7]
Appearance	Clear, colorless to pale yellow liquid	[2]
Odor	Pungent, pyridine-like	[8]
Density	0.939 g/mL at 25 °C	[6][9][10]
Melting Point	-9 °C	[1][6][9][10][11]
Boiling Point	169-170 °C	[1][6][9][10]
Solubility in Water	33 g/L at 20 °C	[6]
pKa	6.15 at 25 °C	[6][12]
Refractive Index (n _{20/D})	1.504	[6][9][10]
Vapor Pressure	1.5 mmHg at 20 °C	[6][9]
Flash Point	47 °C (closed cup)	[13]

Table 2: Spectroscopic Data of 3,5-Lutidine

Spectroscopic Data	Key Features	References
¹³ C NMR	Spectral data available.	[14]
IR Spectrum	Infrared spectral data available.	[12]
Raman Spectrum	Raman spectral data available.	[10]
Mass Spectrum	Mass spectral data available.	[15]

Synthesis and Purification

The industrial synthesis of 3,5-lutidine is primarily achieved through the condensation reaction of propanol, formaldehyde, and methanol with ammonia over a modified HZSM-5 catalyst.

Another industrial method involves the condensation of acrolein, ammonia, and formaldehyde.
[\[1\]](#)

Experimental Protocols

Synthesis of 3,5-Lutidine N-oxide (A key derivative)

This protocol describes the synthesis of 3,5-lutidine N-oxide, a common intermediate in the functionalization of the parent molecule.

Materials:

- 3,5-Lutidine (**3,5-dimethylpyridine**)
- Glacial acetic acid
- 35% Hydrogen peroxide (H_2O_2)
- Sodium carbonate (Na_2CO_3)
- Chloroform (CHCl_3)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a 100 mL round-bottom flask placed in a fume hood, combine 0.5 mol of glacial acetic acid, 0.051 mol of **3,5-dimethylpyridine**, and 5 mL of 35% H_2O_2 .[\[6\]](#)[\[13\]](#)
- Maintain the reaction mixture under constant magnetic stirring at an internal temperature of 80 °C for 5 hours.[\[6\]](#)[\[13\]](#)
- After the reaction period, cool the flask to 24 °C using an ice bath.[\[6\]](#)[\[13\]](#)
- Remove the excess acetic acid using a high vacuum distillation unit for 90-120 minutes.[\[6\]](#)
[\[13\]](#)
- To ensure complete removal of acetic acid, add 10 mL of distilled water to the flask and concentrate the mixture. Repeat this step.[\[13\]](#)

- Dissolve the resulting viscous product in bi-distilled water and adjust the pH to 10 with solid Na_2CO_3 .[\[6\]](#)
- Transfer the solution to a 250 mL separation funnel and perform five extractions with 250 mL of CHCl_3 each.[\[6\]](#)
- Collect the organic layers and dry them over anhydrous Na_2SO_4 for a maximum of 30 minutes.[\[6\]](#)
- The dried organic phase contains the 3,5-lutidine N-oxide product.[\[6\]](#)

Purification of 3,5-Lutidine

A common method for purifying crude 3,5-lutidine involves the following steps:

Materials:

- Crude 3,5-lutidine
- Dilute Hydrochloric Acid (HCl) (1:4)
- Concentrated Sodium Hydroxide (NaOH)
- Diethyl ether
- Anhydrous Potassium Carbonate (K_2CO_3)

Procedure:

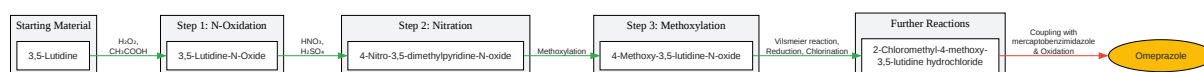
- Dissolve 100 mL of crude 3,5-lutidine in dilute HCl (1:4).[\[16\]](#)
- Steam distill the acidic solution until approximately 1 L of distillate is collected.[\[16\]](#)
- Add excess concentrated NaOH to the residue from the distillation.[\[16\]](#)
- Steam distill the now basic residue.[\[16\]](#)
- Extract the base from the second distillate using diethyl ether.[\[16\]](#)

- Dry the ether extract over anhydrous K_2CO_3 .^[16]
- Distill the dried extract to obtain purified 3,5-lutidine.^[16]
- For higher purity, fractional crystallization by partial freezing can be employed.^[16]

Role in Drug Development: The Omeprazole Synthesis Pathway

3,5-Lutidine is a critical starting material for the synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.^{[5][17]} The initial steps of the synthesis pathway involve the conversion of 3,5-lutidine to a functionalized pyridine intermediate.

The following diagram illustrates the initial stages of the omeprazole synthesis, starting from 3,5-lutidine.

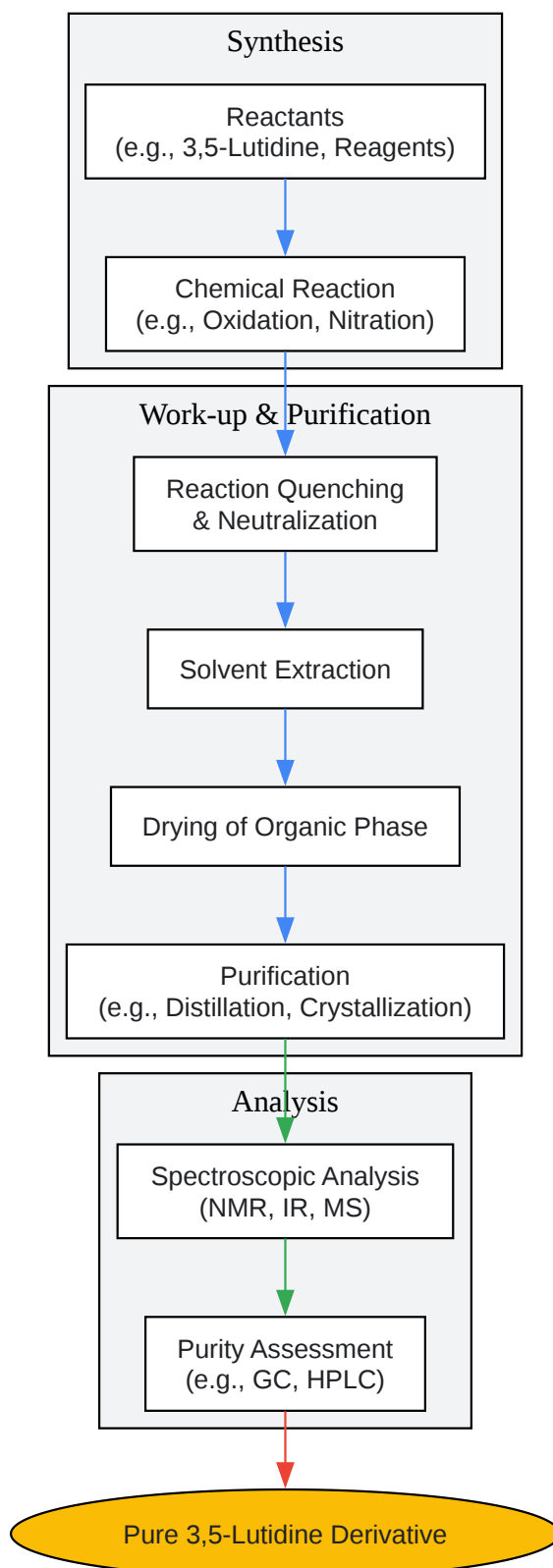


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Initial steps in the synthesis of Omeprazole from 3,5-Lutidine.

Experimental and Logical Workflows

The general workflow for the synthesis and purification of 3,5-lutidine derivatives can be visualized as a series of logical steps, from the initial reaction to the final characterization of the pure compound.



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General experimental workflow for the synthesis and purification of 3,5-lutidine derivatives.

Safety and Handling

3,5-Lutidine is a flammable liquid and vapor.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1] It is also known to cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area, preferably in a fume hood.[1]

Conclusion

3,5-Lutidine is a pyridine derivative of significant industrial and academic interest. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable building block in organic synthesis. The detailed protocols for its synthesis and purification provided in this guide, along with an understanding of its pivotal role in the production of key pharmaceuticals like omeprazole, offer valuable insights for researchers and professionals in the field of drug development and chemical manufacturing. Proper handling and adherence to safety protocols are paramount when working with this compound.

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